molecular formula C17H26N2O6 B4002887 oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine

oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine

Cat. No.: B4002887
M. Wt: 354.4 g/mol
InChI Key: IJCWXOBHKUWKJP-UHFFFAOYSA-N
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Description

Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivativeIt is a white crystalline solid that forms a colorless solution in water . The diamine derivative in this compound introduces additional functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves multiple steps. The initial step typically includes the preparation of oxalic acid through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The diamine derivative can be synthesized through a series of reactions involving the alkylation of phenol with allyl bromide, followed by etherification and subsequent reaction with ethylenediamine.

Industrial Production Methods

Industrial production of oxalic acid primarily involves the oxidation of carbohydrates using nitric acid. The process is optimized to ensure high yield and purity. The diamine derivative is produced through controlled reactions in a multi-step process, ensuring the correct functional groups are introduced at each stage.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.

    Reduction: The compound can be reduced to formic acid under specific conditions.

    Substitution: The diamine derivative can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Nitric acid or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The oxalic acid moiety can chelate metal ions, affecting enzyme activity. The diamine derivative can interact with biological membranes and proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of oxalic acid and a diamine derivative, providing a versatile molecule with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound.

Properties

IUPAC Name

oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.C2H2O4/c1-2-5-14-6-3-4-7-15(14)19-13-12-18-11-10-17-9-8-16;3-1(4)2(5)6/h2-4,6-7,17H,1,5,8-13,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWXOBHKUWKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine

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